
Janagliflozin: A Technical Overview of SGLT2
Binding Affinity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Janagliflozin

Cat. No.: B10822229 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Janagliflozin is a novel, orally administered selective inhibitor of the sodium-glucose

cotransporter 2 (SGLT2), a key protein involved in renal glucose reabsorption.[1] As a member

of the "gliflozin" class of drugs, Janagliflozin is under development for the treatment of type 2

diabetes mellitus. Its primary mechanism of action involves the inhibition of SGLT2 in the

proximal tubules of the kidneys, thereby reducing the reabsorption of glucose from the

glomerular filtrate and promoting its excretion in the urine. This glucosuric effect helps to lower

blood glucose levels in an insulin-independent manner.[2]

A critical aspect of the pharmacological profile of any SGLT2 inhibitor is its binding affinity for

SGLT2 and its selectivity over the closely related sodium-glucose cotransporter 1 (SGLT1).

SGLT1 is predominantly found in the small intestine, where it is responsible for the absorption

of glucose and galactose, and also plays a role in glucose reabsorption in the S3 segment of

the proximal tubule.[3][4] High selectivity for SGLT2 over SGLT1 is generally desired to

minimize potential gastrointestinal side effects associated with SGLT1 inhibition.

This technical guide provides an in-depth overview of the binding affinity and selectivity of

SGLT2 inhibitors, with a focus on the methodologies used to determine these parameters.

While specific quantitative binding data for Janagliflozin are not yet publicly available, this

document will provide a comparative analysis of other well-characterized SGLT2 inhibitors to

offer a comprehensive understanding of the field.
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Data Presentation: SGLT2 Inhibitor Binding Affinity
and Selectivity
The following table summarizes the half-maximal inhibitory concentrations (IC50) for SGLT1

and SGLT2 and the resulting selectivity ratios for several established SGLT2 inhibitors. This

data provides a benchmark for evaluating the potency and selectivity of new chemical entities

like Janagliflozin.

Compound SGLT1 IC50 (nM) SGLT2 IC50 (nM)
Selectivity
(SGLT1/SGLT2)

Janagliflozin
Data not publicly

available

Data not publicly

available

Data not publicly

available

Canagliflozin ~660 ~4.2 ~157

Dapagliflozin ~920 ~2.9 ~317

Empagliflozin ~8300 ~3.1 ~2677

Note: IC50 values can vary between different studies and assay conditions.

Experimental Protocols
The determination of SGLT2 binding affinity and selectivity involves a combination of in vitro

assays. The two primary methods employed are radioligand binding assays and cell-based

glucose uptake assays.

Radioligand Binding Assay
This assay directly measures the binding of a test compound to the SGLT2 transporter.

Principle: A radiolabeled ligand with known high affinity for SGLT2 (e.g., [³H]dapagliflozin) is

incubated with a source of SGLT2 protein, typically membrane preparations from cells

overexpressing the human SGLT2 transporter.[5] The test compound (e.g., Janagliflozin) is

added at varying concentrations to compete with the radioligand for binding to SGLT2. The

amount of radioactivity bound to the membranes is measured, and a decrease in radioactivity

indicates displacement of the radioligand by the test compound. From this competition curve,
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the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) can be

determined.

Detailed Methodology:

Membrane Preparation:

Human Embryonic Kidney 293 (HEK293) cells are stably transfected with a plasmid

expressing the full-length human SGLT2 (hSGLT2) protein.

Transfected cells are cultured and harvested.

Cells are homogenized in a hypotonic buffer and subjected to centrifugation to pellet the

cell membranes.

The membrane pellet is washed and resuspended in a suitable binding buffer. Protein

concentration is determined using a standard method like the BCA assay.[5]

Binding Assay:

The assay is typically performed in a 96-well plate format.

To each well, the following are added in order:

Binding buffer.

Test compound at various concentrations or a known unlabeled SGLT2 inhibitor for

determining non-specific binding.

Radioligand (e.g., [³H]dapagliflozin) at a concentration close to its dissociation constant

(Kd).

Membrane preparation containing SGLT2.[5]

The plate is incubated at room temperature for a defined period (e.g., 60-90 minutes) to

allow binding to reach equilibrium.[5]

Filtration and Detection:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 13 Tech Support

https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Quantifying_SGLT2_Inhibition_in_Laboratory_Settings.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Quantifying_SGLT2_Inhibition_in_Laboratory_Settings.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Quantifying_SGLT2_Inhibition_in_Laboratory_Settings.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10822229?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The binding reaction is terminated by rapid filtration through a glass fiber filter plate using

a cell harvester. This separates the membrane-bound radioligand from the unbound

radioligand.

The filters are washed multiple times with ice-cold wash buffer to remove any remaining

unbound radioactivity.[5]

Scintillation fluid is added to each well of the dried filter plate, and the radioactivity is

quantified using a scintillation counter.

Data Analysis:

The specific binding is calculated by subtracting the non-specific binding (measured in the

presence of a high concentration of an unlabeled inhibitor) from the total binding.

The data is plotted as the percentage of specific binding versus the logarithm of the test

compound concentration.

The IC50 value is determined by fitting the data to a sigmoidal dose-response curve using

non-linear regression analysis.

The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.

Cell-Based Glucose Uptake Assay
This functional assay measures the ability of a test compound to inhibit the transport of glucose

into cells by SGLT2.

Principle: Cells expressing SGLT2 are incubated with a labeled glucose analog, either a

radioactive one like ¹⁴C-alpha-methyl-D-glucopyranoside ([¹⁴C]AMG) or a fluorescent one like

2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG).[3][6] The amount of

the labeled glucose analog taken up by the cells is a measure of SGLT2 activity. The assay is

performed in the presence of varying concentrations of the test compound to determine its

inhibitory effect on glucose uptake.

Detailed Methodology:

Cell Culture and Seeding:
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HEK293 cells stably expressing hSGLT2 or a human kidney proximal tubule cell line (e.g.,

HK-2) that endogenously expresses SGLT2 are used.[3][7]

Cells are seeded into 96-well plates and cultured until they form a confluent monolayer.

Glucose Uptake Assay:

On the day of the assay, the cell culture medium is removed, and the cells are washed

with a sodium-containing buffer (for SGLT-mediated uptake) and a sodium-free buffer (for

background, non-SGLT-mediated uptake).[5]

Cells are pre-incubated with the test compound at various concentrations in the sodium-

containing buffer for a short period (e.g., 15-30 minutes).[5]

The labeled glucose analog ([¹⁴C]AMG or 2-NBDG) is then added to each well, and the

plate is incubated at 37°C for a defined time (e.g., 30-60 minutes).[5][6]

Termination and Detection:

The uptake is terminated by rapidly aspirating the buffer and washing the cells multiple

times with ice-cold sodium-free buffer.[5]

For [¹⁴C]AMG, cells are lysed, and the radioactivity is measured using a scintillation

counter.

For 2-NBDG, the fluorescence intensity of the cell lysate is measured using a fluorescence

plate reader.[3]

Data Analysis:

SGLT2-mediated glucose uptake is calculated by subtracting the uptake in the sodium-free

buffer from the total uptake in the sodium-containing buffer.

The percentage of inhibition of SGLT2-mediated glucose uptake is plotted against the

logarithm of the test compound concentration.

The IC50 value is determined using non-linear regression analysis.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6328422/
https://www.researchgate.net/publication/229151890_Development_of_a_cell-based_nonradioactive_glucose_uptake_assay_system_for_SGLT1_and_SGLT2
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Quantifying_SGLT2_Inhibition_in_Laboratory_Settings.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Quantifying_SGLT2_Inhibition_in_Laboratory_Settings.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Quantifying_SGLT2_Inhibition_in_Laboratory_Settings.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6315097/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Quantifying_SGLT2_Inhibition_in_Laboratory_Settings.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6328422/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10822229?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Selectivity Determination: To determine the selectivity of a compound, the same assays

(radioligand binding or glucose uptake) are performed using cells expressing human SGLT1.

The ratio of the IC50 value for SGLT1 to the IC50 value for SGLT2 provides the selectivity

factor.

Mandatory Visualizations
Signaling Pathway of SGLT2 in Renal Glucose
Reabsorption
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Caption: SGLT2-mediated glucose reabsorption in the renal proximal tubule and the site of

inhibition by Janagliflozin.

Experimental Workflow for Determining SGLT2 Binding
Affinity
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Caption: Workflow of a radioligand binding assay to determine the binding affinity of a

compound for SGLT2.

Experimental Workflow for SGLT2 Functional Inhibition
Assay
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Caption: Workflow of a cell-based glucose uptake assay to determine the functional inhibition of

SGLT2.

Conclusion
The binding affinity and selectivity for SGLT2 are cornerstone parameters in the development

of new and effective treatments for type 2 diabetes. While specific quantitative data for

Janagliflozin's interaction with SGLT1 and SGLT2 are not yet in the public domain, the

established methodologies of radioligand binding and cell-based glucose uptake assays

provide a robust framework for its characterization. The comparative data from other SGLT2

inhibitors highlight the high potency and selectivity that are hallmarks of this therapeutic class.

As further preclinical and clinical data on Janagliflozin become available, a more precise

understanding of its pharmacological profile will emerge, further defining its potential role in the

management of type 2 diabetes.
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To cite this document: BenchChem. [Janagliflozin: A Technical Overview of SGLT2 Binding
Affinity and Selectivity]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10822229#janagliflozin-sglt2-binding-affinity-and-
selectivity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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